molecular formula C14H8F4INO2 B4974079 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide

2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide

Cat. No. B4974079
M. Wt: 425.12 g/mol
InChI Key: SXXCFWYUCXSBOT-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide, also known as TIBO, is a chemical compound that has been widely studied for its potential as an antiviral agent. TIBO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are used in the treatment of HIV/AIDS.

Mechanism of Action

2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide works by binding to a specific site on the reverse transcriptase enzyme, which prevents the enzyme from functioning properly. This, in turn, prevents the virus from replicating and spreading throughout the body. 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide is a non-competitive inhibitor, meaning that it does not compete with the natural substrates of the enzyme for binding sites.
Biochemical and Physiological Effects
2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the reverse transcriptase enzyme in vitro, as well as in vivo. 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide has also been shown to inhibit the replication of HIV-1 in cell cultures. In addition, 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide in lab experiments is that it is relatively easy to synthesize. It is also a potent inhibitor of the reverse transcriptase enzyme, making it a useful tool for studying the replication of HIV/AIDS. However, one limitation of using 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide is that it may have off-target effects, meaning that it may inhibit other enzymes or proteins in addition to the reverse transcriptase enzyme. This can make it difficult to interpret the results of experiments involving 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide.

Future Directions

There are several future directions for research involving 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide. One area of research is the development of more potent and selective inhibitors of the reverse transcriptase enzyme. Another area of research is the development of 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide may have potential as an anticancer agent, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 2-iodophenol with 2,3,5,6-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide to yield 2,3,5,6-tetrafluoro-N-(2-iodophenyl)benzamide. Finally, this compound is reacted with methoxyamine hydrochloride to produce 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide.

Scientific Research Applications

2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide has been extensively studied for its potential as an antiviral agent, particularly in the treatment of HIV/AIDS. It has been shown to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of the virus. 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4INO2/c1-22-13-11(17)9(15)8(10(16)12(13)18)14(21)20-7-5-3-2-4-6(7)19/h2-5H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXCFWYUCXSBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC=C2I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide

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